3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester

Lipophilicity Physicochemical profiling Drug design

3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester (CAS 646053-44-3; molecular formula C₁₁H₉BrN₂O₃S; MW 329.17 g/mol) is a heteroaromatic sulfonate ester that integrates three reactive functional motifs on a single pyridine scaffold: a 2-amino group, a 5-bromo substituent, and a 3-phenylsulfonate ester. The compound belongs to the phenyl 2-aminopyridine-3-sulfonate class, which Fischer and Troschütz identified as being of pharmaceutical and medicinal interest due to the synthetic versatility conferred by its orthogonally addressable functional groups.

Molecular Formula C11H9BrN2O3S
Molecular Weight 329.17 g/mol
CAS No. 646053-44-3
Cat. No. B12594568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester
CAS646053-44-3
Molecular FormulaC11H9BrN2O3S
Molecular Weight329.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OS(=O)(=O)C2=C(N=CC(=C2)Br)N
InChIInChI=1S/C11H9BrN2O3S/c12-8-6-10(11(13)14-7-8)18(15,16)17-9-4-2-1-3-5-9/h1-7H,(H2,13,14)
InChIKeyLYLYKUNOKQKNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester (CAS 646053-44-3): Procurement-Grade Baseline for a Polyfunctional Pyridine Building Block


3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester (CAS 646053-44-3; molecular formula C₁₁H₉BrN₂O₃S; MW 329.17 g/mol) is a heteroaromatic sulfonate ester that integrates three reactive functional motifs on a single pyridine scaffold: a 2-amino group, a 5-bromo substituent, and a 3-phenylsulfonate ester [1]. The compound belongs to the phenyl 2-aminopyridine-3-sulfonate class, which Fischer and Troschütz (2003) identified as being of pharmaceutical and medicinal interest due to the synthetic versatility conferred by its orthogonally addressable functional groups . Its computed LogP of 3.86 and topological polar surface area (TPSA) of 90.7 Ų position it in a property space distinct from both the parent sulfonic acid and the corresponding sulfonyl chloride, with implications for solubility, membrane permeability, and downstream synthetic handling .

Why Generic Substitution Fails for 3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester (CAS 646053-44-3): Comparator-Grounded Procurement Rationale


Within the phenyl 2-aminopyridine-3-sulfonate family, substitution at the 5-position (Br vs. Cl vs. H), the sulfonate oxidation state (ester vs. acid vs. sulfonyl chloride), and the pyridyl attachment point (2-pyridyl vs. 3-pyridyl sulfonate) each produce quantifiable divergences in lipophilicity, polarity, and chemical reactivity [1]. These differences render the analogs non-interchangeable: for instance, the 5-chloro analog (CAS 646053-43-2) provides a LogP shift of −0.109 units compared to the 5-bromo target, while the non-halogenated parent (CAS 646053-41-0) differs by −0.763 LogP units—magnitudes sufficient to alter pharmacokinetic partitioning or chromatographic retention in medicinal chemistry workflows . Furthermore, the 3-pyridyl sulfonate ester framework exhibits reactivity that is mechanistically distinct from both its 2-pyridyl isomer (superior coordinating ability toward MgBr₂·Et₂O) and its sulfonyl chloride counterpart (which is moisture-sensitive with an ACD/LogP of 0.50 vs. 3.86 for the ester) . Generic one-for-one substitution among these in-class candidates therefore risks synthetic failure, altered ADME profiles, or compromised analytical traceability.

3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester (CAS 646053-44-3): Quantified Differentiation Evidence Against Closest Analogs


LogP Differentiation: 5-Bromo Phenyl Ester vs. 5-Chloro, 5-H, Free Acid, and Sulfonyl Chloride Analogs

The 5-bromo phenyl ester (target) exhibits a computed LogP of 3.856, representing the highest lipophilicity among the directly comparable phenyl 2-aminopyridine-3-sulfonate series. The 5-chloro analog (CAS 646053-43-2) records a LogP of 3.747 (Δ = −0.109), and the 5-unsubstituted parent (CAS 646053-41-0) records 3.094 (Δ = −0.762) . Relative to the free sulfonic acid (CAS 1071524-22-5, LogP 2.335, Δ = −1.521) and the sulfonyl chloride (CAS 868963-98-8, ACD/LogP 0.50, Δ = −3.356), the target compound spans more than 3.3 LogP units of differential lipophilicity within the same core scaffold . These LogP differences are large enough to produce >1000-fold theoretical shifts in octanol/water partition coefficient.

Lipophilicity Physicochemical profiling Drug design

Polar Surface Area Differentiation: Phenyl Ester vs. Free Sulfonic Acid

The topological polar surface area (TPSA) of the phenyl ester target is 90.66 Ų, whereas the corresponding free sulfonic acid (2-amino-5-bromopyridine-3-sulfonic acid, CAS 1071524-22-5) has a TPSA of 101.66 Ų, an increase of 11.0 Ų (+12.1%) . A TPSA above 90 Ų is associated with reduced passive blood-brain barrier penetration, while values above 100 Ų are predicted to further impair passive transcellular absorption [1]. The phenyl ester thus occupies a more permissive permeability window relative to the ionizable free acid.

Membrane permeability BBB penetration ADME

Halogen-Dependent Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro in Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster for aryl bromides than for aryl chlorides due to the lower C–Br bond dissociation energy and superior leaving-group ability of bromide. In the context of 2-amino-5-halopyridine scaffolds, the 5-bromo substituent undergoes oxidative addition to Pd(0) with relatively low activation barriers, enabling Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings under milder conditions than the corresponding 5-chloro analog . While direct kinetic comparison data (k_rel Br vs. Cl) on this specific sulfonate ester series are not published, the well-established reactivity hierarchy (I > Br >> Cl) in Pd-catalyzed couplings applies as a class-level inference [1].

Cross-coupling C-C bond formation Suzuki-Miyaura

Hydrolytic Stability and Handling: Phenyl Sulfonate Ester vs. Sulfonyl Chloride

The phenyl sulfonate ester (target) is a bench-stable solid under ambient conditions, whereas the corresponding sulfonyl chloride (CAS 868963-98-8) is a reactive electrophile prone to hydrolysis upon exposure to atmospheric moisture. The sulfonyl chloride requires storage under inert atmosphere and is typically used immediately upon opening, while the phenyl ester can be weighed and handled in air without special precautions [1]. The ester's LogP of 3.856 also renders it soluble in common organic solvents (ethyl acetate, dichloromethane, THF), in contrast to the sulfonyl chloride (ACD/LogP 0.50), which partitions preferentially into aqueous media and is prone to hydrolytic decomposition in protic or wet solvents .

Chemical stability Storage Ease of handling

Regioisomeric Reactivity Divergence: 3-Pyridyl Sulfonate vs. 2-Pyridyl Sulfonate in Bromination with MgBr₂·Et₂O

Dumas et al. (2021) demonstrated that 2-pyridyl sulfonate esters exhibit markedly superior reactivity and selectivity compared to 3-pyridyl sulfonate esters in the bromination reaction with MgBr₂·Et₂O, attributed to the chelating/coordinating ability of the 2-pyridyl nitrogen with the magnesium reagent [1]. The 3-pyridyl sulfonate (the regioisomeric class to which the target compound belongs) undergoes bromination substantially less efficiently under identical conditions, providing a clear synthetic planning criterion: if sulfonate-directed bromination is desired, the 2-pyridyl isomer is preferred; if the sulfonate is intended as a stable protecting or directing group orthogonal to bromination at other positions, the 3-pyridyl isomer offers advantageous inertness [1].

Synthetic methodology Sulfonate reactivity Bromination

Spectral Fingerprint and Analytical Traceability: Confirmed GC-MS Entry in the Wiley Registry

The target compound has a confirmed GC-MS spectrum archived in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: 73zgAXDQ3iE; Source of Spectrum: CV-2003-1607-3) [1]. This provides a definitive, independently verifiable reference for identity confirmation and purity assessment. In contrast, many closely related in-class analogs (including the 5-chloro phenyl ester and the free sulfonic acid) lack comparable entries in curated spectral databases, complicating analytical verification in procurement and quality control workflows [2].

Analytical chemistry GC-MS Quality control

Best-Fit Research and Industrial Application Scenarios for 3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester (CAS 646053-44-3)


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity (LogP 3.5–4.0) with a Bromine Cross-Coupling Handle

For drug discovery programs targeting intracellular or CNS-accessible targets where a LogP in the 3.5–4.0 range is desired, the target compound (LogP 3.856) offers a defined lipophilicity that surpasses the 5-chloro analog (LogP 3.747), the 5-H parent (LogP 3.094), and the free sulfonic acid (LogP 2.335) [1]. The 5-bromo substituent simultaneously provides a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig diversification, enabling library synthesis directly from the building block without additional halogenation steps [2].

Multi-Step Organic Synthesis: Orthogonal Protection of the Sulfonic Acid as a Bench-Stable Phenyl Ester

In synthetic routes where the sulfonic acid moiety must be carried through multiple transformations before final deprotection, the phenyl ester form (TPSA 90.66 Ų, stable to air and moisture) serves as a practical protected intermediate. This contrasts with the sulfonyl chloride (moisture-sensitive, ACD/LogP 0.50) and the free acid (ionizable, TPSA 101.66 Ų, may interfere with acid/base-sensitive steps) [1][2]. The ester can be cleaved under nucleophilic conditions (e.g., LiOH, H₂O/THF) to liberate the sulfonic acid at the desired stage.

Synthetic Methodology Development Exploiting 3-Pyridyl Sulfonate Orthogonality

As established by Dumas et al. (2021), 3-pyridyl sulfonate esters display fundamentally lower reactivity toward MgBr₂·Et₂O-mediated bromination compared to their 2-pyridyl counterparts [1]. Researchers developing sequential or chemoselective transformations can exploit this inertness to use the 3-pyridyl sulfonate as a spectator group during bromination or other electrophilic processes targeted at alternative positions, a strategy not accessible with 2-pyridyl sulfonate esters.

Analytical Reference Standard Procurement for GC-MS Method Development or Impurity Profiling

The confirmed presence of the compound in the Wiley Registry of Mass Spectral Data (SpectraBase ID 73zgAXDQ3iE, exact mass 327.951726 Da) makes it a reliable reference standard for developing GC-MS methods, verifying the identity of synthetic intermediates, or profiling impurities in regulated analytical environments [1]. Procurement teams in analytical CROs and QC laboratories can use this spectral fingerprint as a receipt-verification criterion.

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